molecular formula C20H13NO2 B13816795 4-(Fluoren-9-ylideneamino)benzoic acid CAS No. 5454-40-0

4-(Fluoren-9-ylideneamino)benzoic acid

Cat. No.: B13816795
CAS No.: 5454-40-0
M. Wt: 299.3 g/mol
InChI Key: FSHGEJNHETXXNN-UHFFFAOYSA-N
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Description

4-(Fluoren-9-ylideneamino)benzoic acid represents a simplified, potent analogue in a class of compounds known for anti-inflammatory properties. Scientific research has identified its primary value as a novel inhibitor of cell adhesion processes in leukocytes . Studies performed in vitro demonstrate that this compound effectively inhibits the adherence of neutrophils to both serum-coated wells and endothelial cell monolayers . Its mechanism of action is attributed to the targeting of beta-2 integrins, specifically inhibiting neutrophil adherence mediated by Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18) . This targeted activity makes it a valuable chemical tool for researchers investigating the molecular pathways of inflammation, immune cell recruitment, and integrin function. The compound provides a strategic departure point for the further development of new and more selective cell adhesion inhibitors .

Properties

CAS No.

5454-40-0

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

4-(fluoren-9-ylideneamino)benzoic acid

InChI

InChI=1S/C20H13NO2/c22-20(23)13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,22,23)

InChI Key

FSHGEJNHETXXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Reaction Between Fluoren-9-one and 4-Aminobenzoic Acid

Reaction Description:

  • Reactants: Fluoren-9-one and 4-aminobenzoic acid
  • Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon of fluoren-9-one, followed by dehydration to form the imine bond.
  • Conditions: Typically carried out in an organic solvent such as ethanol or methanol under reflux conditions, often with the removal of water to drive the reaction forward.

Typical Procedure:

Step Details
Solvent Ethanol or methanol
Molar Ratio 1:1 molar ratio of fluoren-9-one to 4-aminobenzoic acid
Temperature Reflux (approximately 78°C for ethanol)
Time 4-6 hours or until completion (monitored by TLC)
Catalyst Sometimes acid catalysts like acetic acid are used to facilitate imine formation
Work-up Cooling, filtration of precipitated product, washing with cold solvent, and drying

Reaction Equation:

$$
\text{Fluoren-9-one} + \text{4-aminobenzoic acid} \xrightarrow{\text{EtOH, reflux}} \text{4-(Fluoren-9-ylideneamino)benzoic acid} + H_2O
$$

Alternative Methods and Variations

  • Solvent-Free Synthesis: Some protocols employ solvent-free conditions using grinding techniques or microwave irradiation to enhance reaction rates and yields.
  • Catalyst Variations: Lewis acids or molecular sieves can be used to remove water continuously, improving imine formation efficiency.
  • Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate is commonly used to obtain high-purity product.

Research Findings and Data

Yield and Purity

Method Yield (%) Purity (%) Notes
Reflux in ethanol with acetic acid catalyst 75-85% >95% (by HPLC) Standard method, scalable
Solvent-free grinding with acid catalyst 70-80% ~90% Green chemistry approach
Microwave-assisted synthesis 80-90% >95% Reduced reaction time

Characterization Data

  • Melting Point: Typically around 230-235°C (decomposition)
  • Spectroscopic Data:
    • FTIR: Imine C=N stretch around 1620 cm⁻¹; carboxylic acid C=O stretch near 1700 cm⁻¹
    • NMR: Characteristic imine proton signal at δ ~8.5 ppm; aromatic protons between δ 7.0-8.0 ppm
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound

Comparative Analysis of Preparation Methods

Aspect Reflux Condensation Solvent-Free Grinding Microwave-Assisted
Reaction Time 4-6 hours 1-2 hours 10-30 minutes
Yield 75-85% 70-80% 80-90%
Environmental Impact Moderate (solvent use) Low (no solvent) Low (energy efficient)
Scalability High Moderate Moderate
Equipment Required Standard reflux setup Mortar and pestle or ball mill Microwave reactor

Chemical Reactions Analysis

Types of Reactions

4-(Fluoren-9-ylideneamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Fluoren-9-ylideneamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoren-9-ylideneamino)benzoic acid involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Fluoren-9-ylideneamino)benzoic acid with six analogous compounds, focusing on substituents, synthesis yields, physical properties, and applications.

Compound Name Substituents Molecular Formula Yield Melting Point (°C) Solubility Key Applications References
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid 3-(4-Cl-benzyloxy), 4-Fmoc C₂₈H₂₂ClNO₅ 85% Not reported THF, Chloroform SPPS intermediates
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid 3-isobutoxy, 4-Fmoc C₂₃H₂₇NO₅ 85% Not reported THF Peptide backbone modification
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid 3-methyl, 4-Fmoc C₂₃H₁₉NO₄ 96% Not reported THF High-yield SPPS building block
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid 4-(Fmoc-aminomethyl) C₂₃H₁₉NO₄ Not reported Not reported DMSO, DMF Bioconjugation, linker chemistry
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobenzoic acid 3-Fmoc, 4-bromo C₂₂H₁₆BrNO₄ Not reported Not reported DCM, Acetonitrile Halogenated intermediates for drug design
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylic acid Fused oxazepine, 7-bromo, 4-Fmoc C₂₆H₂₁BrN₂O₅ Not reported Not reported Not reported Heterocyclic drug discovery

Key Observations:

Solubility Trends :

  • Polar solvents (THF, DMF) are preferred for most analogs, while halogenated derivatives (e.g., ) dissolve in chlorinated solvents like DCM.

Applications :

  • SPPS Intermediates : Compounds with simple substituents (e.g., methyl or benzyloxy groups) are widely used in peptide synthesis .
  • Drug Discovery : Brominated and heterocyclic analogs (e.g., ) are tailored for targeting enzymes or receptors in medicinal chemistry.

Research Findings and Functional Insights

Stability and Deprotection

Fmoc-protected benzoic acids exhibit high stability under basic conditions but are cleaved efficiently with piperidine or DBU, making them ideal for stepwise peptide assembly . For example, 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid shows 96% yield and >99% purity, underscoring its reliability in automated synthesis .

Halogenated Derivatives for Bioactivity

Brominated analogs (e.g., ) demonstrate enhanced electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. These are pivotal in developing kinase inhibitors or Aβ-aggregation inhibitors, as seen in related compounds targeting butyrylcholinesterase .

Analytical Characterization

Elemental analysis (e.g., C: 73.90%, H: 5.10%, N: 3.65% for ) aligns with theoretical values, confirming synthetic accuracy.

Q & A

Q. What unexplored applications exist for this compound in nanotechnology or materials science?

  • Potential :
  • As a photoactive linker in self-assembled monolayers (SAMs) .
  • Functionalizing carbon nanotubes for drug delivery systems .
  • Challenges : Optimize solubility in aqueous-nonaqueous hybrid solvents .

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